Ethyl geranate
Description
Significance and Research Context of Ethyl Geranate (B1243311)
The significance of ethyl geranate spans the fragrance, food, and biomedical sectors. It is a monoterpenoid and a member of the isoprenoids, a large and diverse family of natural products that have important commercial applications as pharmaceuticals, fragrances, and flavoring agents. nih.gov In the fragrance and personal care industries, this compound is valued for its pleasant rosy, floral, and slightly green and fruity aroma. thegoodscentscompany.com It is used as an ingredient in perfumes, where it can act as a middle or base note, and is also incorporated into products like shampoos, shower gels, and skincare items to provide a pleasant scent.
In the food industry, this compound serves as a flavoring agent in products such as candies, baked goods, and beverages, enhancing their aroma and taste. Beyond these applications, it is a valuable precursor in the synthesis of other important chemicals. For instance, it is used as a raw material in the synthesis of β-damascone, a highly prized fragrance component with a potent rose aroma. google.com
The research context of this compound is also expanding into biotechnology and biomedicine. Scientists are exploring methods of producing the compound through metabolic engineering. For example, researchers have successfully engineered Escherichia coli to produce geranate from isopentenols, demonstrating the potential for microbial fermentation as a sustainable production method. nih.gov Furthermore, this compound has been investigated for its theoretical antioxidant and anti-inflammatory properties, with studies exploring its potential efficacy in relation to various health conditions. The compound has also been identified as one of the volatile organic compounds (VOCs) produced by endophytic fungi, which are being studied for their antimicrobial activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl (2E)-3,7-dimethylocta-2,6-dienoate | nih.gov |
| Molecular Formula | C12H20O2 | nist.gov |
| Molecular Weight | 196.29 g/mol | nih.gov |
| CAS Number | 32659-21-5 | nist.gov |
| Boiling Point | 120 °C at 15 mmHg | thegoodscentscompany.com |
| Density | 0.904 g/cm³ (approx.) | |
| Solubility | Insoluble in water; soluble in alcohol | thegoodscentscompany.com |
Historical Perspective of this compound Research
The history of research into this compound is linked to the broader study of esters for flavor and fragrance applications. The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol, represents one of the most widely used commercial methods for producing acetate (B1210297) esters and provides a foundational context for the synthesis of compounds like this compound. dur.ac.uk
A significant milestone in the specific synthesis of this compound occurred in 1974, when Teruaki Mukaiyama and Susumu Kobayashi reported a highly stereoselective synthesis method. oup.com Their work demonstrated a novel approach for the stereospecific synthesis of trisubstituted olefins, using this compound as a key example. This represented a notable advancement in organic chemistry, providing more precise control over the geometric structure of the synthesized molecule. oup.com
Historically, synthesis methods have evolved to improve efficiency and yield. One documented laboratory synthesis involves a Horner-Wadsworth-Emmons reaction, where triethyl phosphonoacetate is reacted with 6-methyl-5-hepten-2-one (B42903) in the presence of a strong base like n-butyllithium to produce this compound. More recent research history has shifted towards biotechnological routes. Studies on metabolic engineering in microorganisms like Castellaniella defragrans and E. coli have explored the biosynthesis of geranate from precursors like geraniol (B1671447), which can be derived from β-myrcene or isopentenols. nih.gov This reflects a broader trend in chemical manufacturing towards more sustainable and biologically-based production pathways. nih.gov
Structure
3D Structure
Properties
CAS No. |
32659-21-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl (2E)-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C12H20O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,9H,5-6,8H2,1-4H3/b11-9+ |
InChI Key |
ZPKNTCZTABQJPS-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)CCC=C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Geranate
Chemical Synthesis Approaches
Chemical synthesis offers established methods for producing ethyl geranate (B1243311), often focusing on stereochemical control and efficient esterification.
Wittig-Horner Reaction Based Syntheses
While direct mentions of the Wittig-Horner reaction for ethyl geranate are scarce in the provided literature, related olefination strategies that achieve stereospecificity are documented. One approach involves the stereoselective synthesis starting from 3-methyl-2-butenyl (B1208987) bromide. This process typically entails the formation of an ethylenic ester intermediate, which is then subjected to a stereospecific alkylation step to yield this compound. This method is noted for its ability to control the stereochemistry of the resulting olefinic bond oup.comoup.com.
Stereoselective Synthesis Methods
Achieving stereoselectivity is a critical aspect of synthesizing compounds like this compound, particularly when specific geometric isomers are desired. Research has demonstrated methods for the highly stereoselective synthesis of this compound, often starting from precursors such as 3-methyl-2-butenyl bromide and employing reactions that ensure the formation of the desired stereoisomer oup.comoup.com. These techniques are vital for producing compounds with precise structural configurations.
Alternative Chemical Routes
Beyond specific olefination reactions, other chemical routes can lead to this compound. One common strategy involves the esterification of geraniol (B1671447) or geranic acid with ethanol (B145695). Geraniol, a readily available monoterpene alcohol, can be esterified with carboxylic acids, including geranic acid, or directly with ethanol under appropriate catalytic conditions to form this compound scentree.co. Alternatively, geranic acid can be synthesized, for example, through the oxidation of geraniol mdpi.com, and subsequently esterified with ethanol using acid catalysis or other esterification methods google.comgoogle.comresearchgate.net.
Table 1: Selected Chemical Synthesis Routes for this compound
| Method | Starting Material(s) | Key Reagents/Conditions | Yield | Stereoselectivity | Citation |
| Stereospecific Alkylation | 3-methyl-2-butenyl bromide oup.comoup.com | Intermediate ethylenic ester, alkylating agent | ~66% oup.com | High oup.comoup.com | oup.comoup.com |
| Esterification of Geraniol | Geraniol, Ethanol | Acid catalyst or specific esterification conditions | Varies | Not specified | scentree.co |
| Esterification of Geranic Acid | Geranic Acid, Ethanol | Acid catalyst, alkali alcoholate google.comgoogle.com | Varies | Not specified | google.comgoogle.com |
Biosynthesis and Metabolic Engineering Strategies
Metabolic engineering offers a sustainable approach to producing valuable compounds like geranate derivatives by harnessing the metabolic capabilities of microorganisms.
Microbial Production Systems (e.g., Escherichia coli)
Escherichia coli (E. coli) has emerged as a prominent host for the microbial production of isoprenoids, including geranate. By engineering E. coli strains with specific biosynthetic pathways, high titers of target compounds can be achieved. For instance, significant advancements have been made in producing geranate, a direct precursor to this compound, using E. coli. These efforts often involve the introduction of heterologous genes encoding enzymes necessary for isoprenoid biosynthesis researchgate.netbohrium.comtandfonline.comnih.govnih.govmit.eduresearchgate.netresearchgate.net.
Isopentenol (B1216264) Utilization Pathway (IUP) Engineering for Geranate Production
A key strategy for microbial geranate production involves the engineering of the Isopentenol Utilization Pathway (IUP) in E. coli nih.govnih.govmit.eduresearchgate.netresearchgate.netsciepublish.comgoogle.com. The IUP offers an alternative route to isoprenoid biosynthesis, utilizing C5 substrates such as isoprenol and prenol, which can be more readily available or efficiently processed compared to traditional pathways originating from glucose nih.govsciepublish.comgoogle.com. This pathway typically involves the sequential phosphorylation of isopentenols, followed by oxidation steps to yield geranate. For example, E. coli strains engineered with specific alcohol/aldehyde dehydrogenases from Castellaniella defragrans have demonstrated the ability to produce geranate from isopentenols nih.govnih.govmit.eduresearchgate.netresearchgate.net. While these studies primarily focus on geranate (the acid), this compound can subsequently be esterified with ethanol to yield this compound.
Table 2: Microbial Production of Geranate via Isopentenol Utilization Pathway (IUP) in Escherichia coli
| Host Organism | Engineered Pathway/Strategy | Substrate(s) | Product Titer | Fermentation Time | Key Enzymes | Citation |
| Escherichia coli | Isopentenol Utilization Pathway (IUP) | Isopentenols (isoprenol and prenol) nih.govnih.gov | 764 mg/L nih.govnih.gov | 24 h nih.govnih.gov | Alcohol/aldehyde dehydrogenases from Castellaniella defragrans nih.govnih.govmit.eduresearchgate.netresearchgate.net | nih.govnih.govmit.eduresearchgate.netresearchgate.net |
| Escherichia coli | IUP + Oxidation to Geranate | Isopentenols | 764 mg/L nih.gov | 24 h nih.gov | Two alcohol/aldehyde dehydrogenases from C. defragrans nih.gov | nih.gov |
Compound List
this compound
Geranic acid
Geraniol
Isoprenol
Prenol
3-methyl-2-butenyl bromide
Enzyme Optimization for Enhanced Titer (e.g., Alcohol/Aldehyde Dehydrogenases)
Enzyme engineering plays a crucial role in optimizing the production of this compound by improving the catalytic efficiency and specificity of enzymes involved in ester synthesis. While specific research directly detailing the optimization of alcohol or aldehyde dehydrogenases for this compound production is not extensively documented in the provided search results, the general principles of enzyme optimization for ester biosynthesis are well-established, particularly in the context of fatty acid ethyl esters (FAEEs) frontiersin.orgnih.govfrontiersin.orgiastate.edu.
For instance, studies on FAEE production have focused on enzymes like wax ester synthases (WS) or acyl-CoA:diacylglycerol acyltransferases (DGATs) that catalyze the esterification of fatty acids with alcohols frontiersin.orgnih.govfrontiersin.orgiastate.edu. Engineering efforts often target increasing the expression levels of these enzymes, improving their substrate affinity, or enhancing their stability under industrial conditions. Similarly, if alcohol or aldehyde dehydrogenases were to be directly involved in a pathway leading to this compound (e.g., through oxidation of an alcohol precursor to an aldehyde, followed by esterification), optimizing these enzymes could involve directed evolution or site-directed mutagenesis to boost their activity or alter their substrate specificity towards geraniol and ethanol. Research into terpene ester biosynthesis generally points towards lipases and esterases as key catalysts for the esterification of terpene alcohols like geraniol with carboxylic acids or their derivatives chemicalbook.comchemdad.com. Optimization of these esterases, by improving their kinetic parameters (kcat/Km) or expanding their substrate scope, could lead to higher titers of this compound.
Production from Geraniol Precursors
The most direct route for synthesizing this compound involves the esterification of geraniol with ethanol. Geraniol, a naturally occurring monoterpene alcohol, serves as the primary precursor chemicalbook.com123docz.netthegoodscentscompany.comwordpress.comthegoodscentscompany.comthegoodscentscompany.com. This esterification can be achieved through various methods:
Chemical Esterification: Traditional chemical synthesis often employs direct esterification of geraniol with a carboxylic acid (like acetic acid, leading to geranyl acetate) or esterification with ethanol in the presence of an acid catalyst. For this compound specifically, the reaction would involve geraniol and ethanol. One documented method for synthesizing related geranyl esters, such as geranyl isovalerate, involves the direct esterification of geraniol with isovaleric acid under azeotropic conditions chemicalbook.comchemdad.com. While this doesn't directly produce this compound, it illustrates the principle of esterifying geraniol. The synthesis of this compound has been historically noted in chemical literature, for example, in the context of synthesizing citral (B94496) wordpress.com.
Enzymatic Esterification: Biocatalytic approaches using enzymes like lipases or esterases offer a more environmentally friendly alternative. These enzymes can catalyze the esterification of geraniol with ethanol, often under milder conditions and with higher specificity compared to chemical catalysts. Research into the biosynthesis of fatty acid ethyl esters (FAEEs) highlights the role of wax ester synthases which can esterify fatty acyl-CoA with ethanol frontiersin.orgnih.govfrontiersin.orgiastate.edu. While these enzymes are specific to fatty acids, similar enzymatic strategies using engineered esterases or lipases could be applied to geraniol.
Genetic and Process Engineering for Yield Improvement
Enhancing the yield of this compound production can be achieved through a combination of genetic and process engineering strategies, particularly when employing microbial fermentation.
Metabolic Engineering: This involves modifying the metabolic pathways of host microorganisms (e.g., Escherichia coli or Saccharomyces cerevisiae) to increase the flux towards geraniol production and/or the subsequent esterification step. Strategies could include:
Overexpressing genes encoding enzymes in the mevalonate (B85504) or MEP pathway, which are responsible for the biosynthesis of isoprenoid precursors, leading to higher geraniol titers researchgate.net.
Engineering or introducing heterologous genes for esterification enzymes (e.g., lipases, esterases, or wax ester synthases) that can efficiently convert geraniol and ethanol into this compound.
Optimizing precursor supply (e.g., ethanol and geraniol) by modulating related metabolic pathways. For instance, in FAEE production, engineering ethanol metabolism and acetyl-CoA supply has been shown to increase yields frontiersin.org.
Fermentation Conditions: Optimizing temperature, pH, aeration, and nutrient availability to support robust microbial growth and product formation.
Substrate Feeding: Implementing fed-batch or continuous fermentation strategies to maintain optimal substrate concentrations and prevent feedback inhibition.
Downstream Processing: Developing efficient methods for extracting and purifying this compound from the fermentation broth, which can significantly impact the final recoverable yield.
Research in related areas, such as FAEE production, has demonstrated significant yield improvements through these engineering approaches. For example, engineered E. coli strains have achieved titers of up to 500 mg/L for FAEEs by optimizing the expression of key enzymes like thioesterase B (TesB) and wax synthase (WS) nih.gov. Similar principles can be applied to this compound production by engineering the host's ability to produce geraniol and then esterify it with ethanol.
Isoprenoid Biosynthesis Pathways Relevant to Geranate
All isoprenoids, including the precursors to geranate, are synthesized from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov Organisms utilize two primary pathways to produce these precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. wikipedia.orgmdpi.com A third, synthetic pathway, the Isopentenol Utilization Pathway (IUP), has also been engineered for this purpose. nih.govmdpi.com
The MVA pathway, also known as the isoprenoid pathway or HMG-CoA reductase pathway, is a vital metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org In higher plants, this pathway is active in the cytosol. wikipedia.orgcaister.com The MVA pathway commences with acetyl-CoA and culminates in the production of IPP and DMAPP. wikipedia.orgmetwarebio.com This pathway is crucial for the biosynthesis of a vast array of over 30,000 biomolecules, including cholesterol, steroid hormones, and coenzyme Q10. wikipedia.orgfrontiersin.org The initial steps involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. metwarebio.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. metwarebio.com
Plants, most bacteria, and some protozoa can also produce IPP and DMAPP using the MEP pathway, an alternative to the MVA pathway. wikipedia.orgnih.gov In higher plants, the MEP pathway is localized within the plastids. wikipedia.orgcaister.com While the end products (IPP and DMAPP) are the same as the MVA pathway, the enzymatic reactions and intermediates involved in converting acetyl-CoA to these precursors are entirely different. wikipedia.org The MEP pathway is responsible for the synthesis of various isoprenoids, including monoterpenes, carotenoids, and the side chains of chlorophylls. mdpi.comcaister.com
The Isopentenol Utilization Pathway (IUP) represents a synthetic, alternative route for producing the isoprenoid precursors IPP and DMAPP. nih.govnih.gov This pathway circumvents the longer and more complex MVA and MEP pathways by utilizing C5 substrates like isoprenol or prenol. nih.govnih.gov The IUP involves a two-step sequential phosphorylation of these isopentenol isomers to yield IPP and DMAPP. nih.govmdpi.com This pathway has been successfully expressed in organisms like Escherichia coli to efficiently produce isoprenoid compounds, including geranate. nih.gov The key enzymes in this pathway are a promiscuous kinase and isopentenyl phosphate kinase (IPK). nih.gov
| Pathway | Location in Higher Plants | Starting Material | Key Intermediates | End Products |
| Mevalonate (MVA) Pathway | Cytosol wikipedia.orgcaister.com | Acetyl-CoA wikipedia.org | HMG-CoA, Mevalonate metwarebio.com | IPP, DMAPP wikipedia.org |
| Methylerythritol Phosphate (MEP) Pathway | Plastids wikipedia.orgcaister.com | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose 5-phosphate | IPP, DMAPP wikipedia.org |
| Isopentenol Utilization Pathway (IUP) | Synthetic (e.g., in engineered E. coli) nih.gov | Isoprenol, Prenol nih.gov | Isopentenyl phosphate | IPP, DMAPP nih.gov |
Enzymatic Conversion Mechanisms
The direct precursor to geranate is the monoterpenoid alcohol, geraniol. The conversion of geraniol to geranate involves oxidation steps catalyzed by specific enzymes. Furthermore, geraniol itself can undergo glycosylation to form conjugates.
The formation of geranate from geraniol is a two-step oxidation process. nih.govethz.ch The first step involves the oxidation of the primary alcohol group of geraniol to an aldehyde, geranial. ethz.chwikipedia.org This reaction is catalyzed by an alcohol dehydrogenase (ADH), a class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.orgyoutube.com
The subsequent step is the oxidation of geranial to geranate, a carboxylic acid. ethz.chwikipedia.org This conversion is catalyzed by an aldehyde dehydrogenase (ALDH). wikipedia.org ALDHs are a group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, typically using NAD(P)+ as a cofactor. wikipedia.orgnih.gov Research has demonstrated the successful production of geranate from isopentenols in engineered E. coli by expressing an alcohol dehydrogenase and an aldehyde dehydrogenase from the bacterium Castellaniella defragrans. nih.gov
| Reaction Step | Substrate | Enzyme | Product |
| Oxidation 1 | Geraniol | Alcohol Dehydrogenase (ADH) wikipedia.org | Geranial ethz.ch |
| Oxidation 2 | Geranial | Aldehyde Dehydrogenase (ALDH) wikipedia.org | Geranate ethz.ch |
Geraniol can undergo glycosylation, a reaction that attaches a carbohydrate moiety to the molecule, to form conjugates such as geranyl glucoside. nih.govoup.com This biotransformation is often employed to enhance the stability and reduce the volatility of fragrance compounds like geraniol. nih.gov The reaction involves the transfer of a glucose molecule from a donor, such as UDP-glucose, to the hydroxyl group of geraniol. nih.gov This process is catalyzed by enzymes called glucosyltransferases. nih.gov For instance, the glucosyltransferase VvGT14a from the grape Vitis vinifera can effectively glucosylate geraniol to yield geranyl glucoside. nih.govresearchgate.net This enzymatic reaction has been successfully demonstrated using whole-cell biocatalysts, such as recombinant Escherichia coli expressing the VvGT14a enzyme. nih.gov
Biological Activities and Mechanistic Investigations
Theoretical Antioxidant and Anti-inflammatory Properties
Ethyl geranate (B1243311), a compound found in the biomedical sector, has garnered interest for its theoretical antioxidant and anti-inflammatory capabilities. Research into related compounds, such as the monoterpene alcohol geraniol (B1671447), provides a basis for these theoretical properties. Geraniol has demonstrated antioxidant and anti-inflammatory activities in various studies. caymanchem.comnih.gov It has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. caymanchem.comresearchgate.net Studies on Geranium robertianum L. decoctions, which are rich in tannins, also show strong radical scavenging and anti-inflammatory effects, suggesting that compounds with similar structural motifs may possess such activities. nih.govresearchgate.net The anti-inflammatory potential of these natural compounds is often attributed to their ability to modulate the expression of various pro-inflammatory genes and their capacity for scavenging reactive oxygen species (ROS). mdpi.com
The theoretical antioxidant activity of ethyl geranate can be understood by examining the radical scavenging mechanisms of structurally similar compounds, such as geraniol. Geraniol has been shown to act as a free radical scavenger. nih.gov In experimental models, topical application of geraniol prevented lipid peroxidation and boosted the levels of antioxidant enzymes like catalase and superoxide (B77818) dismutase. caymanchem.com This suggests a direct interaction with free radicals and an enhancement of endogenous antioxidant defenses.
The mechanism is believed to involve the donation of a hydrogen atom from the allylic hydroxyl group of the terpene alcohol to a free radical, thereby neutralizing it. This action helps to mitigate oxidative stress, a condition linked to inflammation and various chronic diseases. nih.govresearchgate.net Studies on geraniol have shown it can reduce malondialdehyde (MDA) formation, a marker of lipid peroxidation, and increase levels of glutathione (B108866) (GSH), a key intracellular antioxidant. nih.gov The ability of geraniol and related compounds to scavenge different types of radicals, including DPPH˙, ABTS˙+, and hydroxyl radicals (OH˙), has been documented, highlighting a broad-spectrum antioxidant capacity. nih.govresearchgate.net
Antimicrobial Efficacy and Mechanisms
The antimicrobial properties of geranate, the anionic form of geranic acid, have been a key area of investigation, particularly when incorporated into novel chemical structures like ionic liquids. These derivatives show promise as effective agents against a range of microbial pathogens.
Geranate and related compounds have demonstrated notable antifungal activity against significant plant pathogens. Fusarium graminearum, a fungus that causes Fusarium head blight in cereals, and Colletotrichum graminicola, the causal agent of anthracnose in maize, are economically important pathogens. frontiersin.orgnih.gov
Studies have shown that various natural compounds and their derivatives can inhibit the mycelial growth and spore germination of these fungi. nih.govmdpi.com For instance, essential oils containing terpenes have been shown to significantly inhibit the growth of F. graminearum and F. culmorum. nih.gov While direct studies on this compound's effect on these specific pathogens are limited, the activity of related terpenes provides a strong indication of potential efficacy. Research on F. graminearum has demonstrated that its growth can be significantly inhibited by various botanical compounds, with some showing complete inhibition of mycelium growth in vitro. frontiersin.org Similarly, fungicides and other chemical agents have been evaluated for their efficacy against C. graminicola, showing that mycelial growth can be substantially reduced. researchgate.net The matrix that embeds C. graminicola spores contains enzymes that aid in germination and penetration, and disrupting this process is a key antifungal strategy. apsnet.org
Antifungal Activity Against Plant Pathogens
| Pathogen | Compound/Extract Type | Observed Effect | Reference |
|---|---|---|---|
| Fusarium graminearum | Essential Oils (e.g., oregano, cinnamon) | Significant inhibition of mycelial growth (90.99–99.99%). | nih.gov |
| Fusarium graminearum | Thymol | Strongly inhibited conidial production and hyphal growth. | mdpi.com |
| Fusarium graminearum | Mustard-Based Botanicals | Completely inhibited mycelium growth at 2% concentration. | frontiersin.org |
| Colletotrichum graminicola | Fungicides (e.g., Cabrio Top) | Up to 88% inhibition of fungal growth in vitro. | researchgate.net |
| Fusarium species | Gentamicin B1 (structurally related congener) | In vitro activity with MIC of 0.4 μg/mL against F. solani. | mdpi.com |
A significant advancement in harnessing geranate's antimicrobial power is its incorporation into ionic liquids (ILs), particularly choline-based ILs known as CAGE (choline and geranate). acs.orgnih.gov The primary mechanism of CAGE's antimicrobial action is the disruption of the bacterial cell membrane. acs.org
Molecular dynamics simulations and experimental studies have elucidated this process:
The positively charged choline (B1196258) component is attracted to the negatively charged surface of the bacterial membrane. acs.org
This attraction facilitates the insertion of the lipophilic geranate or geranic acid component into the lipid bilayer. acs.orgnih.gov
The integration of geranate perturbs membrane homeostasis, leading to thinning and disruption of the lipid bilayer's conformation. acs.orgresearchgate.net
This membrane perturbation is confirmed by techniques such as propidium (B1200493) iodide staining, which indicates membrane permeabilization, and scanning electron microscopy, which shows physical damage to the cell envelope. acs.org The result is a loss of cellular integrity, leading to cell death. This mechanism is effective against a breadth of bacterial and fungal species. acs.org
Derivatives of geranate, especially in the form of ionic liquids like CAGE, exhibit broad-spectrum antimicrobial activity. acs.org These compounds have been shown to be highly effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. acs.orgnih.gov For example, CAGE has demonstrated concentration-dependent inactivation of pathogens such as Enterococcus sp. (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). nih.gov
Olfactory Perception and Chemoreception
This compound is recognized in the fragrance industry for its distinct aroma profile. thegoodscentscompany.com Its perception is a function of chemoreception, the complex process by which organisms detect chemical stimuli in their environment through the senses of smell and taste. ebsco.comwikipedia.org
The odor of this compound is generally described as rosy, floral, woody, and slightly green and fruity. thegoodscentscompany.com This scent profile makes it a versatile ingredient in perfumes and personal care products, where it can add a soft, natural floral note. thegoodscentscompany.com The perception of its aroma begins when volatile this compound molecules travel through the air and reach olfactory receptors in the nasal cavity. ebsco.com These specialized sensory cells transduce the chemical signal into a nerve impulse. wikipedia.org
The interaction between an odorant molecule like this compound and an olfactory receptor is highly specific, depending on the molecule's shape and chemical properties. This interaction triggers a cascade of neurophysiological events that the brain interprets as a specific scent. oeno-one.eu The perception of complex aromas, such as those in which this compound might be a component, involves perceptual interactions where different odorants can blend or compete, influencing the final perceived scent. oeno-one.eu
Odorant-Receptor Binding and Activation Models
The perception of odor begins with the interaction between a volatile chemical, such as this compound, and olfactory receptors (ORs) located in the nasal epithelium. nih.gov These receptors are a class of G-protein coupled receptors (GPCRs), and their activation by an odorant molecule initiates a cascade of signals that the brain interprets as a specific scent. nih.govstackexchange.comoup.com The ability of a compound to be smelled is fundamentally linked to its volatility, which allows it to travel through the air and reach the nose. stackexchange.com Esters, including this compound, generally exhibit weak intermolecular forces, which contributes to their volatility and characteristic aromas. stackexchange.com
The olfactory system does not operate on a simple one-to-one basis where each receptor recognizes only one compound. stackexchange.com Instead, it employs a combinatorial coding strategy. stackexchange.com A single odorant like this compound can bind to and activate multiple types of olfactory receptors, while a single receptor can be activated by a variety of structurally similar molecules. stackexchange.com The brain then deciphers the specific pattern of receptor activation to identify and distinguish different odors. stackexchange.com
Activation models for ORs propose a multi-step process involving the binding of the odorant, the activation of the receptor, and the subsequent departure of the molecule to inactivate the receptor. oup.com Research on the rat olfactory receptor OR-I7, which is sensitive to aldehydes, provides insight into this mechanism. Studies using conformationally restricted molecules suggest that the receptor's binding pocket can differentiate between agonists (molecules that activate the receptor) and antagonists (molecules that bind but block activation) based on the odorant's shape and length. nih.gov For instance, molecules that are able to extend beyond a certain length (e.g., 6.5Å-6.9Å) can stabilize the receptor in its activated state, whereas more compact molecules may bind but fail to activate it, acting as antagonists. nih.gov
Further studies highlight the importance of specific chemical groups in receptor activation. In one experiment, the addition of an ethyl group to a compound that was otherwise an antagonist was sufficient to convert it into a potent agonist. nih.gov This suggests that the ethyl group plays a critical role in stabilizing the activated conformation of the receptor, a mechanism proposed to be "steric buttressing," where the group fits into a specific pocket of the activated receptor to prevent it from returning to an inactive state. nih.gov While a specific activation model for this compound is not detailed, these general principles of odorant-receptor interaction, conformational selection, and the role of specific functional groups provide a framework for understanding its biological activity at the receptor level.
Neural Circuitry and Olfactory Bulb Processing (referencing ethyl acetate)
Once an odorant activates olfactory sensory neurons (OSNs), the information is transmitted as electrical signals to the olfactory bulb in the brain. nih.gov A fundamental principle of olfactory organization is that all OSNs expressing the same type of olfactory receptor send their axons to the same specific microregions within the olfactory bulb, known as glomeruli. nih.govharvard.edu This convergence creates a distinct spatial map of odor information, where different odors elicit unique patterns of glomerular activation. nih.govdntb.gov.ua
Studies referencing the structurally related, simpler ester, ethyl acetate (B1210297), provide a model for how these signals are processed. In insects like the fruit fly Drosophila melanogaster, ethyl acetate is known to activate specific ORNs, such as the ab3A neuron. srinivas.gs These neurons are not static responders; they can adapt their firing rate based on both the average intensity and the fluctuations in the odor stimulus, allowing the system to process odors in complex environments. srinivas.gs
From the glomeruli, the olfactory information is relayed to second-order neurons, primarily projection neurons (PNs), which then transmit the signals to higher brain centers. harvard.edu Significant signal processing and transformation occur at this first relay within the olfactory bulb (or the analogous antennal lobe in insects). harvard.edunih.gov The response of the PNs can be quite different from the raw input they receive from the OSNs, indicating that computations, shaped by local neural circuits and lateral connections between glomeruli, are taking place. harvard.edu
Research in rats has demonstrated that different classes of esters activate specific and reproducible sets of glomeruli. For example, methyl and ethyl esters were found to activate distinct, paired modules of glomeruli within the olfactory bulb. nih.gov Furthermore, experience and learning can modify these neural circuits. Studies in Drosophila have shown that after aversive conditioning using an attractive odor like ethyl butyrate, the response to that odor in certain downstream neurons is reduced, demonstrating plasticity in a circuit that guides innate behavior. biorxiv.org This intricate neural circuitry allows the brain to not only identify an odor but also to modulate its perception based on context and past experience.
Structure-Odor Relationships of Esters
Researchers utilize Quantitative Structure-Odor Relationship (QSOR) models to systematically study and predict the odor of a chemical based on its structural properties. nih.govresearchgate.net For a series of aliphatic esters, studies have identified several molecular descriptors that correlate strongly with a "fruity" odor. These include:
The electrotopological-state index of the carbonyl carbon (S(C)(=)(O)) : This relates to the electronic environment of the central carbon in the ester group. nih.govresearchgate.net
The Kappa shape index (²κ) : This descriptor quantifies aspects of the molecule's shape. nih.govresearchgate.net
The energy of the highest occupied molecular orbital (E-HOMO) : This quantum-chemical parameter is related to the molecule's reactivity. nih.gov
Table 1: Key Molecular Descriptors in Ester QSOR Studies
| Descriptor | Type | Relevance to Odor |
| S(C)(=)(O) | Electronic/Topological | Describes the electronic character of the ester functional group. nih.govresearchgate.net |
| ²κ (Kappa Index) | Topological | Relates to the molecular shape and branching. nih.govresearchgate.net |
| E-HOMO | Quantum-Chemical | Indicates the molecule's propensity to donate electrons. nih.gov |
Even subtle variations in chemical structure, such as stereoisomerism, can have a profound impact on both odor quality and potency. A study on the isomers geraniol and nerol, along with their corresponding acetate esters (geranyl acetate and neryl acetate), illustrates this principle. While both isomers share a general citrus-like and floral scent, they possess different odor thresholds. researchgate.netacs.org The study found that modifying the molecule at different positions had distinct effects:
Oxygenation at the C-8 position : This primarily influenced the quality of the odor, changing it to musty or fatty. researchgate.netacs.org
E/Z geometric isomerism at the C-1 position : This mainly affected the potency or odor threshold of the compound. researchgate.netacs.org
Sensory Interaction Phenomena (e.g., Masking Effects of Related Esters)
The aroma of a substance is rarely perceived in isolation. In complex mixtures like foods, beverages, and perfumes, the final scent is a result of intricate sensory interactions among all the volatile components. mdpi.comnih.govoeno-one.eu These perceptual interactions can be categorized as additive (the perceived intensity is the sum of the parts), synergistic (the intensity is greater than the sum), or antagonistic, where one compound can suppress or mask the perception of another. nih.govnih.gov
These interactions are not limited to compounds of the same chemical class. The perceived aroma of esters can be significantly influenced by other molecules in the matrix.
Interaction with Woody Odorants : In wine-like models, the interplay between fruity ethyl esters and woody compounds from oak aging can generate complex and creative perceptual outcomes that go beyond simple masking of the fruitiness. oeno-one.eu
Interaction with Non-volatile Compounds : The presence of non-volatile components, such as organic acids in baijiu, can alter the perception of esters. Lactic acid, for instance, was shown to have a synergistic or additive effect on the perception of ethyl lactate (B86563) and ethyl acetate, lowering their olfactory thresholds. researchgate.net
Masking of Off-Flavors : Esters can also serve to mask undesirable aromas. In beer, acetate esters, which contribute fresh and fruity notes, have been shown to mask stale flavors that develop during aging. Specifically, isoamyl acetate can increase the detection threshold for certain aging-related compounds, effectively hiding them from perception. researchgate.net
Table 2: Examples of Sensory Interactions Involving Esters
| Interacting Compounds | System | Observed Effect | Citation |
| Ethyl Phenylacetate + Fruity Esters | Liquor Model | Masking of fruity notes | mdpi.comnih.gov |
| Phenylethyl Acetate + Fruity Esters | Liquor Model | Enhancement of floral notes | mdpi.comnih.gov |
| Fruity Ethyl Esters + Woody Odorants | Wine Model | Complex interactions beyond simple masking | oeno-one.eu |
| Isoamyl Acetate + Aging Compounds | Beer | Masking of stale/aged flavors | researchgate.net |
| Lactic Acid + Ethyl Acetate/Ethyl Lactate | Baijiu Model | Synergistic/additive effect, lowering ester threshold | researchgate.net |
Advanced Analytical Chemistry and Characterization of Ethyl Geranate
Chromatographic Techniques
Chromatographic methods are fundamental for separating ethyl geranate (B1243311) from other components in a sample, enabling its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including esters like ethyl geranate researchgate.netshimadzu.comnih.gov. GC separates compounds based on their volatility and interaction with the stationary phase of the GC column, while MS provides structural information through fragmentation patterns and allows for highly sensitive detection and quantification researchgate.netshimadzu.com.
The process typically involves injecting a sample extract into the GC system, where it is vaporized and transported by a carrier gas (e.g., Helium) through a capillary column. The column's stationary phase separates the components based on their physicochemical properties. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum is unique to each compound and serves as a fingerprint for identification by comparison with spectral libraries (e.g., NIST WebBook) nist.gov. Quantification is achieved by measuring the intensity of specific ions or total ion current (TIC) at the compound's characteristic retention time, often using calibration curves generated from standards shimadzu.comnih.gov.
Table 5.1.1: Representative GC-MS Parameters for Volatile Ester Analysis
| Parameter | Typical Setting/Description | Reference(s) |
| Column | Non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms) | nih.govrestek.com |
| Carrier Gas | Helium (He) | nih.gov |
| Carrier Gas Flow | 1.0-1.5 mL/min (constant flow) | nih.gov |
| Injector Type | Split/Splitless, PTV (Programmable Temperature Vaporizer) | restek.com |
| Injector Temp. | 230-280 °C | nih.govrestek.com |
| Oven Program | Initial temp. (e.g., 50-85 °C), ramp rate (e.g., 5-30 °C/min), final temp. (e.g., 250-300 °C) | nih.govrestek.com |
| MS Ionization | Electron Ionization (EI) | shimadzu.comnist.gov |
| MS Detector | Quadrupole mass analyzer | shimadzu.com |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | nih.gov |
| Solvent Delay | Typically 5-7 minutes (to avoid solvent detection) | nih.govrestek.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique particularly suited for analyzing compounds that are less volatile or thermally labile, or when dealing with complex sample matrices researchgate.netrsc.org. It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the identification and quantification capabilities of Mass Spectrometry rsc.org.
In LC-MS, the sample is first separated by HPLC, typically using reversed-phase chromatography with columns like C18 researchgate.netresearchgate.netusda.gov. The eluent from the HPLC column is then introduced into the mass spectrometer via an interface, most commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These interfaces ionize the analytes, which are then analyzed by the mass spectrometer. LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity by performing multiple stages of mass analysis, which is beneficial for analyzing compounds in complex matrices where interference from co-eluting compounds can cause signal suppression or false positives researchgate.netthermofisher.com. LC-MS is valuable for identifying and quantifying non-volatile or semi-volatile metabolites, including esters, in diverse samples such as food extracts or biological fluids researchgate.net.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying the concentration of chemical compounds, including this compound rsc.orgresearchgate.netresearchgate.netusda.govresearchgate.net. The method relies on the separation of components in a sample based on their differential partitioning between a stationary phase (typically packed in a column) and a liquid mobile phase.
A common setup for analyzing esters like this compound involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity researchgate.netresearchgate.netusda.gov. The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, delivered isocratically or with a gradient elution program researchgate.netusda.gov. Detection is frequently performed using a UV-Vis detector, as many organic compounds, including esters, absorb UV light at specific wavelengths (e.g., around 210-250 nm) researchgate.netresearchgate.net.
For purity determination, HPLC chromatograms are analyzed for the presence of additional peaks, indicating impurities. Peak purity can be assessed using techniques like diode array detection (DAD) or by comparing mass spectra if coupled with MS. Quantification is typically performed using the external standard method, where the peak area of the analyte in the sample is compared to a calibration curve constructed from known concentrations of a reference standard usda.govresearchgate.net.
Table 5.1.3: Representative HPLC Parameters for Ester Analysis
| Parameter | Typical Setting/Description | Reference(s) |
| Column | Reversed-phase C18 (e.g., Phenomenex Luna C18, Agilent Zorbax Eclipse Plus C8) | researchgate.netresearchgate.netusda.gov |
| Mobile Phase | Acetonitrile/Water mixture, often with 0.1% Acetic Acid or Formic Acid (e.g., 60:40 or 80:20 v/v) | researchgate.netusda.gov |
| Flow Rate | 0.3-1.0 mL/min | researchgate.netusda.gov |
| Column Temp. | 25-40 °C | researchgate.netusda.gov |
| Detection | UV-Vis Detector (e.g., at 210-250 nm) | researchgate.netresearchgate.net |
| Injection Volume | 5-20 µL | researchgate.netusda.gov |
| Quantification | External Standard Method, Calibration Curve | usda.govresearchgate.net |
Sample Preparation and Extraction Methodologies
Effective sample preparation is paramount for isolating this compound from complex matrices and concentrating it to levels detectable by analytical instruments.
Solid-Phase Extraction (SPE) is a versatile technique used for sample cleanup, isolation, and concentration of analytes. It involves passing a liquid sample through a solid sorbent material that selectively retains the analyte of interest, while impurities are washed away. The retained analyte is then eluted with a suitable solvent thermofisher.comgilson.comepa.govepa.gov. SPE is favored over traditional Liquid-Liquid Extraction (LLE) due to its efficiency, reduced solvent consumption, and automation capabilities thermofisher.comchromatographyonline.com.
Dispersive Solid-Phase Extraction (dSPE) is a simplified variant where the sorbent material is added directly to the sample matrix, allowing for rapid extraction. After a specified extraction time, the sorbent is separated from the sample, typically by centrifugation chromatographyonline.comlcms.cznih.gov. dSPE is often integrated into methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for efficient cleanup of complex samples, such as food or biological matrices, prior to chromatographic analysis lcms.czrestek.com. Common sorbent materials include C18, silica, and various functionalized phases, with elution solvents often being ethyl acetate (B1210297), methanol, or acetonitrile thermofisher.comepa.govepa.gov.
Liquid-Liquid Extraction (LLE) is a classical technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent economysolutions.inkochmodular.com. The process involves mixing the sample with an extraction solvent, allowing the phases to separate, and then collecting the organic phase containing the extracted analytes economysolutions.inmdpi.com. Common extraction solvents include ethyl acetate, dichloromethane, and hexane (B92381) economysolutions.inmdpi.comfda.gov. However, LLE can be labor-intensive, prone to emulsion formation, and requires significant volumes of organic solvents chromatographyonline.comeconomysolutions.inkochmodular.com.
Dispersive Liquid-Liquid Microextraction (DLLME) is a more advanced and efficient microextraction technique that overcomes many limitations of LLE researchgate.netnih.govresearchgate.netmdpi.com. It involves the rapid dispersion of a small volume of extraction solvent (e.g., ethyl acetate) into an aqueous sample, usually aided by a disperser solvent (e.g., acetonitrile), creating a cloudy solution with a large surface area for mass transfer researchgate.netnih.govresearchgate.net. This rapid equilibrium allows for high enrichment factors with minimal solvent usage. After extraction, the dispersed droplets are typically collected by centrifugation, and the supernatant is then analyzed researchgate.netnih.govresearchgate.net. DLLME has been successfully applied to various matrices, including water, wine, and plant extracts, for the analysis of compounds similar to this compound researchgate.netnih.govchromatographyonline.com.
Compound List:
this compound
Ethyl acetate
Acetonitrile
Methanol
Dichloromethane
Hexane
Formic acid
Acetic acid
Gallic acid
Protocatechuic acid
Chlorogenic acid
Catechin
Vanillic acid
Caffeic acid
Syringic acid
Epicatechin
p-Coumaric acid
trans-Ferulic acid
Quercetin
Kaempferol
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)
Ergotamine
9,12-Octadecadienoic acid (Z, Z)
Tridecyl trifluoroacetate (B77799)
1-(+)-Ascorbic acid 2,6-dihexadecanoate
3,30-O-dimethylellagic acid
Ethyl carbamate (B1207046)
Propyl carbamate
Butyl carbamate
3-MCPD (3-monochloropropane-1,2-diol)
Glycidyl esters
Pesticides
Polybrominated diphenyl ethers (PBDEs)
BTEX (Benzene, Toluene, Ethylbenzene, Xylenes)
Phytohormones
SK3530
Mirodenafil
Olanzapine
Chemical Derivatives and Analogues of Ethyl Geranate
Synthesis of Novel Ethyl Geranate (B1243311) Derivatives
Research into the synthesis of novel geranate derivatives primarily involves the esterification of geranic acid with various alcohols or phenols, or modifications to the existing geranate structure. These synthetic routes often employ established organic chemistry methodologies to create compounds with tailored properties.
One significant approach involves the esterification of geranic acid with substituted phenols. This reaction, typically carried out using condensation agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), yields a series of geranic acid esters. For instance, the reaction of geranic acid with different commercially available substituted phenols has been reported to produce novel compounds with yields ranging from 49% to 76% mdpi.com. These synthesized compounds are confirmed through spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and ESI-HRMS mdpi.com.
Another synthetic strategy involves modifications to the geranic acid backbone itself. For example, geranic acid can be converted into various derivatives through reactions such as conjugate addition of thiols or through multi-step processes involving cyclization, methylation, epoxidation, and reduction, leading to complex analogues nih.govnih.gov. These synthetic pathways highlight the adaptability of the geranate structure for generating diverse chemical entities.
Table 1: Synthesis of Geranic Acid Ester Derivatives
| Compound/Derivative Type | Starting Materials | Reagents/Conditions | Yield Range | Reference |
| Substituted Phenyl Geranates | Geranic acid, Substituted phenols | DCC, DMAP, organic solvent | 49–76% | mdpi.com |
| Allylic Alcohol Methyl Ester | Geranic acid | Acid-mediated cationic cyclization, methylation, epoxidation, NaOMe treatment | 70% (4 steps) | nih.gov |
| Benzyl Mercaptan Adduct | Geranic acid, Benzyl mercaptan | Refluxing piperidine | 95% | nih.gov |
| Geranic Acid Derivatives | 4-methyl-4-(4-methylpent-3-en-1-yl)-2-oxetanone | Acetic acid, Sulfuric acid, heating; or NaOH, PTC catalyst | Varies | google.comgoogle.com |
Structure-Activity Relationship (SAR) Studies of Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to geranate derivatives influence their biological activity or physicochemical properties. By systematically altering parts of the molecule and observing the resulting effects, researchers can identify key structural features responsible for desired activities.
Studies on geranic acid ester derivatives have investigated their potential as aphid repellents mdpi.com. The repellency proportion (RP) of these newly synthesized compounds varied, with some derivatives exhibiting higher repellency than lead compounds. For example, compound 5s showed a repellency proportion of 43.4%, compared to a lead compound's 33.5%, while compound 5w demonstrated 36.7% repellency compared to its lead compound's 18.3% mdpi.com. These findings suggest that modifications to the ester group, particularly with substituted aromatic rings, can significantly impact repellent activity.
In a broader context of SAR studies for bioactive compounds, it is understood that the nature and position of functional groups play a critical role. For instance, in other chemical classes, hydrophilic groups at specific positions on aromatic rings can enhance activity, while steric bulk and flexibility can also influence interactions with biological targets mdpi.comnih.govplos.org. These general principles guide the design of new geranate analogues with potentially improved efficacy.
Table 2: Structure-Activity Relationship of Geranic Acid Ester Derivatives
| Compound | Structural Modification (vs. Geranic Acid) | Reported Activity/Property | Value/Observation | Reference |
| 5s | Esterification with a specific substituted phenol | Aphid Repellency | Repellency Proportion (RP) = 43.4% | mdpi.com |
| 5w | Esterification with a different substituted phenol | Aphid Repellency | Repellency Proportion (RP) = 36.7% | mdpi.com |
| CAU14 | (Lead compound) | Aphid Repellency | Repellency Proportion (RP) = 33.5% | mdpi.com |
| CAU15 | (Lead compound) | Aphid Repellency | Repellency Proportion (RP) = 18.3% | mdpi.com |
Ionic Liquid Formulations Containing the Geranate Moiety (e.g., Choline (B1196258) Geranate)
Ionic liquids (ILs) and deep eutectic solvents (DESs) incorporating the geranate anion have emerged as promising materials, particularly in the field of drug delivery and antimicrobial applications. Choline geranate (CAGE) is a prominent example, often described as a type 3 deep eutectic solvent or an ionic liquid, formed by the combination of choline and geranic acid nih.govresearchgate.net.
The synthesis of choline geranate typically involves the reaction between choline bicarbonate and geranic acid. For instance, a 1:2 molar ratio of choline bicarbonate to geranic acid in methanol, stirred overnight at room temperature, yields choline geranate scielo.br. CAGE has demonstrated significant potential in enhancing the transdermal delivery of various molecules, including hydrophilic drugs and even larger biomolecules like insulin (B600854) and bacteriophages researchgate.netresearchgate.netpnas.org. Its biocompatibility and low toxicity are key advantages for such applications pnas.orgnih.gov.
Beyond CAGE, other geranate-based ionic liquids have been explored, such as tetraalkylphosphonium geranate, which have shown efficacy as permeation enhancers nih.gov. The physicochemical properties of CAGE, such as its viscosity, conductivity, and density, are dependent on the ratio of its components. For the 1:2 choline:geranate ratio, specific values have been reported, indicating its suitability for formulation development nih.gov.
Table 3: Physicochemical Properties of Choline Geranate (CAGE, 1:2 Ratio)
| Property | Value | Unit | Reference |
| Viscosity | 569 ± 19 | mPa·s | nih.gov |
| Conductivity | 13.79 ± 0.28 | mS·m⁻¹ | nih.gov |
| Diffusion Coefficient | 2.2 × 10⁻¹² | m²·s⁻¹ | nih.gov |
| Molecular Weight | 440.32 | g·mL⁻¹ | nih.gov |
| Density | 0.989 ± 0.001 | g·mL⁻¹ | nih.gov |
Compound Names
Ethyl geranate
Geranic acid
Geranial
(E)-β-farnesene (EβF)
α-pinene
β-pinene
β-limonene
Choline geranate (CAGE)
Choline bicarbonate
Choline oleate (B1233923)
Tetraalkylphosphonium oleate
Tetraalkylphosphonium hexanoate (B1226103)
Tetraalkylphosphonium geranate
Benzyl mercaptan
Nerol
Substituted phenols
DCC (Dicyclohexylcarbodiimide)
DMAP (4-dimethylaminopyridine)
m-CPBA (meta-Chloroperoxybenzoic acid)
NaOMe (Sodium methoxide)
TBSCl (tert-Butyldimethylsilyl chloride)
DIBAL-H (Diisobutylaluminium hydride)
MsCl (Methanesulfonyl chloride)
Et₃N (Triethylamine)
Imid. (Imidazole)
K₂CO₃ (Potassium carbonate)
MeI (Methyl iodide)
NaH (Sodium hydride)
PhSeCl (Phenylselenyl chloride)
H₂O₂ (Hydrogen peroxide)
BnBr (Benzyl bromide)
Pyridine
LiHMDS (Lithium bis(trimethylsilyl)amide)
MeOCOCl (Methyl chloroformate)
THF (Tetrahydrofuran)
MeOH (Methanol)
EA (Ethyl acetate)
DCM (Dichloromethane)
NaH₂PO₄ (Sodium dihydrogen phosphate)
NaClO₂ (Sodium chlorite)
Tyrphostin 1 (AG9)
Tyrphostin 23 (A23)
Choline
Choline cation
Geranate anion
Choline-and-octanoate
Butyltrimethylammonium-and-octanoate
Cefadroxil
Mannitol
Insulin
Bacteriophage particles
Ketoconazole
Platinum complexes (Pt(II) and Pt(IV))
3,5-diphenyl-1H-1,2,4-triazole
1-(4-substitued benzyl)-3,5-diphenyl-1H-1,2,4-triazoles
Ethyl(3,5-diphenyl-1H-1,2,4-triazole-1-yl)acetate
2-(3,5-diphenyl-1H-1,2,4-triazole-1-yl)acetohydrazide
2-[(3,5-diphenyl-1H-1,2,4-triazole-1-yl)acetyl]-4-methyl/phenylthiosemicarbazide
5-[(3,5-diphenyl-1H-1,2,4-triazole-1-yl)methyl]-4-methyl/phenyl-2,4-dihidro-3H-1,2,4-triazole-3-thiol
S-substituebenzyl derivatives of 1,2,4-triazole-3-thiols
Benzylidenemalononitrile derivatives
Ethyl 2-cyano-3-phenylacrylate derivatives
4H-chromene system
CXL017
(S)-naringenin
7,4′-O-disenecioic ester naringenin
(S)-7,4′-O-disenecioic ester naringenin
7-O-senecioic ester naringenin
Cinnamic acid esters
Betulinic acid
Nipecotic acid
Furancarboxylate derivatives
Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate
Ethyl glycinate (B8599266) hydrochloride
Ethyl glycinate
Future Research Directions and Emerging Trends
Advancements in Biosynthetic Pathway Optimization and Engineering
The microbial production of valuable isoprenoids like ethyl geranate (B1243311) through metabolic engineering is a rapidly advancing field. nih.gov Future research is increasingly focused on optimizing and engineering biosynthetic pathways in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae to produce ethyl geranate sustainably and economically.
The biosynthesis of this compound proceeds from geranate, which itself is derived from the oxidation of geraniol (B1671447). nih.gov Key research directions involve enhancing the production of the precursor, geranate. One successful strategy has been the engineering of E. coli to produce geranate from isopentenols via the isopentenol (B1216264) utilization pathway (IUP). nih.gov This involved expressing alcohol/aldehyde dehydrogenases from Castellaniella defragrans to catalyze the two-step oxidation of geraniol to geranate. nih.gov Optimization of the expression of these dehydrogenases led to a significant geranate titer. nih.gov
Enzyme Engineering : Modifying the key enzymes in the pathway to improve their catalytic efficiency, substrate specificity, and stability is a primary goal. nih.gov Techniques like directed evolution and rational design can be employed to tailor enzymes for higher conversion rates and reduced byproduct formation. nih.gov For instance, protein engineering could enhance the specificity of dehydrogenases for geraniol and reduce their activity on other isoprenoid alcohols. nih.gov
Increasing Precursor Supply : Enhancing the intracellular pools of the direct precursors, geranoyl-CoA (or geranate) and ethanol (B145695), is crucial. For geranate, this can be achieved by optimizing the expression of genes in the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. For the ethanol portion, engineering yeast strains for higher ethanol production is a well-established field that can be leveraged.
Esterification Step : The final step in this compound biosynthesis is the esterification of geranate with ethanol, a reaction catalyzed by an alcohol acyltransferase (AAT). Future research will involve identifying and engineering highly efficient AATs that show a preference for geranoyl-CoA and ethanol. AAT genes from various fruit species are promising candidates for heterologous expression in microbial hosts. nist.gov
Host Strain Engineering : Optimizing the host organism's metabolism to direct more carbon flux towards this compound production is another key strategy. acs.orgnih.gov This can involve deleting competing pathways and optimizing fermentation conditions to create a robust and efficient cell factory. chromatographytoday.com
A summary of engineered microbial systems for the production of related esters is presented in the table below, highlighting the potential for similar strategies to be applied to this compound.
| Engineered Microorganism | Target Product | Key Engineering Strategy | Resulting Titer |
| Escherichia coli | Geranate | Expression of isopentenol utilization pathway and optimized dehydrogenases | 764 mg/L |
| Saccharomyces cerevisiae | Ethyl Crotonate | Heterologous expression of genes from Clostridium tyrobutyricum and Fragaria×ananassa | 125.59 mg/L |
This table summarizes published results for geranate and another ethyl ester, indicating the feasibility of microbial production for compounds like this compound.
Exploration of Novel Biological Activities and Mechanistic Pathways
While this compound is primarily known as a fragrance and flavor compound, preliminary research suggests it may possess a range of biological activities. A significant future trend is the systematic exploration of these activities and the elucidation of their underlying mechanistic pathways.
Current understanding points towards several potential therapeutic applications:
Antifungal Properties : Volatile organic compounds (VOCs) produced by endophytic fungi have shown promise as antimicrobial agents. Although a study identified elemicin (B190459) as the most potent antifungal compound from Daldinia eschscholtzii, other VOCs, including mthis compound, also exhibited activity, suggesting that related esters like this compound warrant further investigation. Another study on geranyl cinnamate (B1238496) ester demonstrated its antifungal activity against Candida albicans and Aspergillus niger, further supporting the potential of geraniol-derived esters as antifungal agents. nih.gov
Antioxidant and Anti-inflammatory Effects : There is theoretical interest in the antioxidant and anti-inflammatory capabilities of this compound. Future studies are needed to validate these properties through in vitro and in vivo models and to understand the molecular mechanisms involved, such as the modulation of key signaling pathways like NF-κB or the activation of antioxidant response elements.
Anticancer and Neuroprotective Potential : The compound has been noted in the context of research into cancer and neurodegenerative diseases, though specific studies on this compound are limited. Future research could explore its cytotoxic effects on various cancer cell lines and its ability to protect neuronal cells from oxidative stress or other insults.
To advance this research area, a multi-pronged approach will be necessary, including:
High-Throughput Screening : Testing this compound against a wide range of biological targets, including various microbial strains, cancer cell lines, and enzyme assays.
Transcriptomic and Proteomic Analyses : Techniques like RNA-sequencing can reveal changes in gene expression in cells treated with this compound, providing insights into the pathways it affects. asm.org
Target Identification : Identifying the specific molecular targets (e.g., enzymes, receptors) with which this compound interacts to exert its biological effects.
The table below summarizes some of the reported biological activities for related compounds, which may guide future research on this compound.
| Compound | Biological Activity | Organism/Model |
| Geranyl Cinnamate Ester | Antifungal | Candida albicans, Aspergillus niger |
| Geraniol | Insecticidal, Mosquito Repellent | Various insects |
| Ethylzingerone | Antifungal | Candida albicans, Candida glabrata |
This table highlights the biological activities of structurally related esters, suggesting potential avenues for the investigation of this compound.
Development of Advanced Analytical Platforms and Methodologies
As research into this compound expands, the need for robust and sensitive analytical methods for its detection and quantification in various complex matrices becomes more critical. chromatographytoday.com Future trends in this area focus on developing advanced analytical platforms that offer higher throughput, improved selectivity, and lower limits of detection.
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds like this compound. nih.govnih.govmdpi.com The NIST Chemistry WebBook provides Kovats retention index data for this compound on different GC columns, which is essential for its identification. nist.govnist.gov
| Column Type | Active Phase | Kovats Retention Index (I) |
| Capillary | CP Sil 8 CB | 1399 |
| Capillary | Equity-5 | 1332 |
| Capillary | Supelcowax-10 | 1762 |
This table presents the Kovats retention indices for this compound on different gas chromatography columns, which aids in its identification in complex mixtures. nist.gov
Future advancements in analytical methodologies are expected to include:
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This technique, often coupled with time-of-flight mass spectrometry (ToF-MS), provides significantly enhanced peak capacity and resolution, making it ideal for analyzing complex volatile profiles where this compound may be a minor component.
Solid-Phase Microextraction (SPME) : SPME is a solvent-free sample preparation technique that is well-suited for the extraction and concentration of volatile and semi-volatile compounds from various sample types, including biological fluids and food matrices, prior to GC-MS analysis.
High-Resolution Mass Spectrometry (HRMS) : The use of HRMS can aid in the unambiguous identification of this compound and its metabolites in complex biological samples, reducing the likelihood of interferences. chromatographytoday.com
Method Validation for Complex Matrices : A significant challenge is the "matrix effect," where other components in a sample can interfere with the ionization and detection of the analyte. medipharmsai.com Future work will involve developing and validating extraction and analysis protocols that effectively minimize matrix effects in diverse samples such as fermented broths, plant tissues, and biological fluids. acs.org
Computational and In Silico Modeling for Chemical Design and Pathway Prediction
Computational and in silico modeling are becoming indispensable tools in modern biotechnology and chemical research. For this compound, these approaches offer powerful ways to predict and design biosynthetic pathways, as well as to explore its potential biological activities.
Key emerging trends in this domain include:
Metabolic Pathway Modeling : Flux balance analysis (FBA) and other constraint-based modeling techniques can be used to simulate the metabolic networks of producer organisms like E. coli or S. cerevisiae. whiterose.ac.uk These models can predict the effects of gene knockouts or overexpressions on the production of this compound, thereby guiding metabolic engineering strategies to optimize yields. nih.gov
Molecular Docking : This computational technique can be used to predict the binding affinity of this compound to the active sites of specific enzymes. nih.govmdpi.com This has two major applications:
Enzyme Selection : Docking can help identify promising candidate enzymes, such as alcohol acyltransferases, that are likely to be efficient in catalyzing the final esterification step in this compound biosynthesis. nih.gov
Target Identification : It can be used to screen this compound against libraries of protein structures to identify potential biological targets, providing hypotheses for its mechanism of action in various therapeutic contexts. researchgate.nettbzmed.ac.ir
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the chemical structure of this compound and related compounds with their observed biological activities. youtube.com These models can then be used to predict the activity of novel, structurally similar compounds, aiding in the design of more potent analogues.
Generative Models for Chemical Design : Advanced artificial intelligence and machine learning approaches, such as generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules. nih.gov These models can then generate novel chemical structures, potentially similar to this compound, that are optimized for specific properties like enhanced antifungal activity or improved binding to a therapeutic target.
The integration of these computational tools will accelerate the research and development cycle for this compound, from optimizing its production to discovering new applications.
Q & A
Q. What are the optimal synthetic routes for ethyl geranate in laboratory settings?
this compound is typically synthesized via esterification of geranic acid with ethanol under acid catalysis (e.g., Fischer-Speier esterification). Key parameters include molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature control (60–80°C), and catalyst concentration (e.g., 1% H₂SO₄). Post-synthesis purification involves fractional distillation or column chromatography. Characterization should include IR spectroscopy (C=O stretch at ~1730 cm⁻¹) and NMR (olefinic protons at δ 5.0–5.3 ppm) to confirm ester formation and isomer purity .
Q. How can researchers validate the purity and structural integrity of this compound?
Combine analytical techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS) for isomer separation and quantification.
- ¹H/¹³C NMR to identify olefinic protons (δ 4.9–5.3 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- Polarimetry to detect enantiomeric excess if chiral centers are present. Calibrate instruments with reference standards and cross-validate results against spectral databases (e.g., NIST Chemistry WebBook) .
Q. What are the critical thermodynamic properties of this compound relevant to experimental design?
Key properties include:
- Boiling Point : ~70°C (at reduced pressure, 4 mmHg) .
- Solubility : Hydrophobic; use logP calculations (estimated ~3.5) to optimize solvent systems (e.g., ethanol/water mixtures).
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments. Experimental validation via differential scanning calorimetry (DSC) and UV-Vis spectroscopy under varying pH/temperature conditions is recommended .
Q. How should researchers address ethical considerations in this compound synthesis and handling?
- Lab Safety : Use fume hoods, PPE (gloves, goggles), and MSDS-compliant protocols for volatile organic compounds.
- Waste Disposal : Neutralize acidic catalysts before disposal; adhere to institutional guidelines for organic waste.
- Data Integrity : Document synthetic yields, purity metrics, and anomalies transparently to avoid selective reporting .
Advanced Research Questions
Q. What computational methods are effective for modeling this compound’s molecular interactions in drug delivery systems?
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36, AMBER) to study hydrogen-bonding dynamics between this compound and biomolecules. Focus on geranate’s carboxyl group interactions with lipid bilayers or protein targets .
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity sites (e.g., α,β-unsaturated ester moieties) for targeted functionalization . Validate simulations with experimental data (e.g., X-ray crystallography of co-crystals) .
Q. How can contradictions in reported solubility data for this compound be resolved?
Conduct a systematic study:
- Variable Control : Temperature (±0.1°C), solvent purity (HPLC-grade), and agitation methods.
- Techniques : Use shake-flask methods with UV-Vis quantification and correlate results with SAFT-Mie equation of state predictions for ionic mixtures .
- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-lab variability .
Q. What advanced spectroscopic methods elucidate this compound’s conformational dynamics in solution?
- 2D NMR (COSY, NOESY) : Map coupling between olefinic protons to confirm isomerization (e.g., cis/trans geranate forms).
- Time-Resolved Fluorescence : Probe microenvironments using polarity-sensitive dyes (e.g., Nile Red) to study aggregation behavior.
- FT-IR Microspectroscopy : Monitor ester hydrolysis kinetics in real-time under controlled humidity .
Q. How can researchers resolve ambiguities in this compound’s structural data (e.g., bond angles, torsional barriers)?
- Single-Crystal X-Ray Diffraction : Resolve absolute configuration and lattice packing effects.
- Rotational Spectroscopy : Measure microwave spectra to determine gas-phase geometry.
- Comparative Analysis : Cross-reference with mthis compound’s crystallographic data (CCDC entries) to identify alkyl chain effects .
Q. What methodologies optimize this compound’s stability in formulation studies?
- Accelerated Stability Testing : Use Q10 (Arrhenius) model to predict degradation rates at elevated temperatures (40–60°C).
- Encapsulation : Test liposomal or cyclodextrin complexes for enhanced thermal/oxidative stability.
- Analytical Monitoring : Employ HPLC-PDA to track degradation products (e.g., geranic acid) over time .
Methodological Best Practices
Q. How to design statistically robust experiments for this compound research?
- Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine replicates.
- Controls : Include blank reactions (no catalyst) and internal standards (e.g., deuterated esters) for GC-MS.
- Data Validation : Apply Grubbs’ test for outlier removal and report confidence intervals for key parameters (e.g., yield, purity) .
Q. What strategies ensure reproducibility in this compound studies?
- Open Data : Share raw spectral files (e.g., JCAMP-DX format) and synthesis protocols in public repositories.
- Inter-Lab Collaboration : Participate in round-robin testing to harmonize analytical methods.
- Detailed Reporting : Follow CRediT taxonomy to document roles in data collection, analysis, and interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
